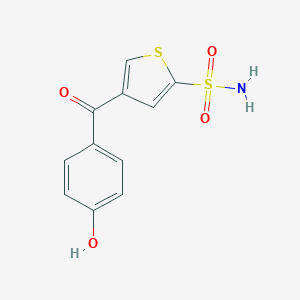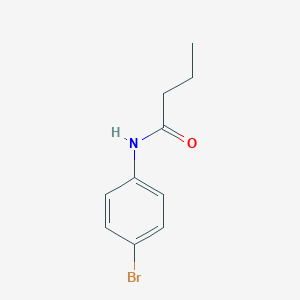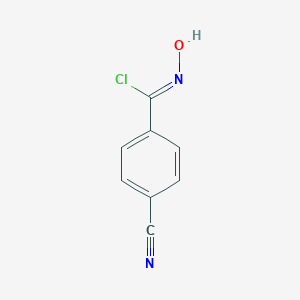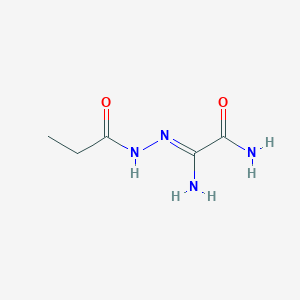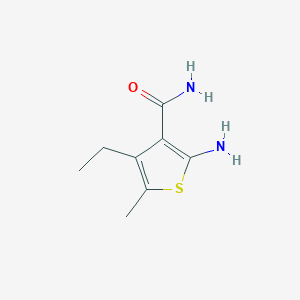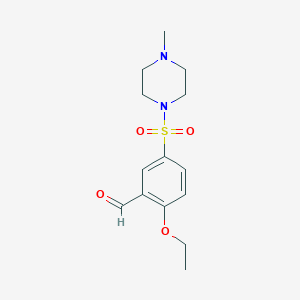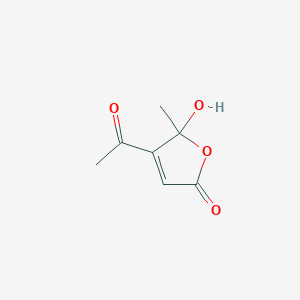
4-Acetyl-5-hydroxy-5-methylfuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-hydroxy-5-methylfuran-2-one, commonly known as AHMF, is a natural compound found in a variety of fruits, including strawberries, raspberries, and blackberries. It is a member of the furanone family of compounds and has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of AHMF is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
AHMF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, AHMF has been shown to have antioxidant properties, protecting cells from oxidative damage. In animal studies, AHMF has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AHMF in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. Additionally, AHMF has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are a variety of potential future directions for research on AHMF. One area of interest is its potential as a food preservative, as its antimicrobial and antioxidant properties could help extend the shelf life of food products. Additionally, AHMF may have potential as a therapeutic agent for inflammatory diseases, such as arthritis. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
AHMF can be synthesized using a variety of methods, including the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 5-hydroxymethylfurfural with acetic anhydride and a catalyst.
Wissenschaftliche Forschungsanwendungen
AHMF has been the subject of scientific research due to its potential applications in various fields. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Additionally, AHMF has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
113702-28-6 |
|---|---|
Produktname |
4-Acetyl-5-hydroxy-5-methylfuran-2-one |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-acetyl-5-hydroxy-5-methylfuran-2-one |
InChI |
InChI=1S/C7H8O4/c1-4(8)5-3-6(9)11-7(5,2)10/h3,10H,1-2H3 |
InChI-Schlüssel |
XSAXYRVKSKGDFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)OC1(C)O |
Kanonische SMILES |
CC(=O)C1=CC(=O)OC1(C)O |
Synonyme |
2(5H)-Furanone, 4-acetyl-5-hydroxy-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



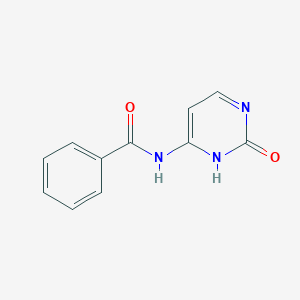
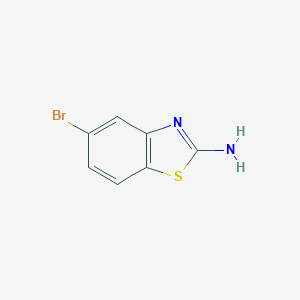

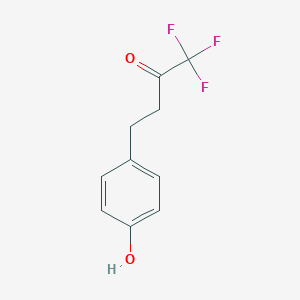
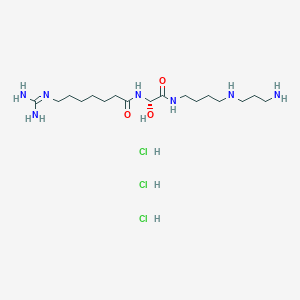
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
